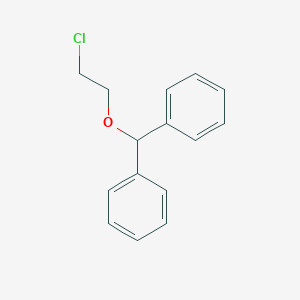

Benzhydryl-2-chlorethylether

Übersicht

Beschreibung

Catalytic Enantioselective Carbon-Oxygen Bond Formation

The synthesis of benzylic ethers, such as Benzhydryl 2-chloroethyl ether, is a significant area of study due to their prevalence in bioactive molecules and utility as intermediates in organic chemistry. A novel approach to the enantioselective synthesis of benzylic ethers has been described, utilizing chiral phosphine-catalyzed coupling of γ-aryl-substituted alkynoates and alcohols. This method features an internal redox reaction where the benzylic position is oxidized with good enantioselectivity, and the alkyne is reduced to the alkene .

Efficient Copper-Catalyzed Benzylic Amidation

Benzylic hydrocarbons, which are structurally related to Benzhydryl 2-chloroethyl ether, can be selectively converted to sulfonamides using a copper-catalyzed reaction with chloramine-T. This process also allows for the alpha-amidation of ethers, demonstrating the versatility of benzylic compounds in chemical reactions .

Stereospecific Debenzylative Cycloetherification

The reactivity of benzyl ether protected compounds, which are structurally similar to Benzhydryl 2-chloroethyl ether, has been explored through stereospecific cyclisation reactions. These reactions result in the formation of tetrahydrofurans with inversion of configuration at the allylic position, indicating the potential for complex transformations involving benzhydryl ethers .

Reactions with Benzyl Chloromethyl Ether

Benzhydryl 2-chloroethyl ether may undergo reactions similar to those observed with benzyl chloromethyl ether. In the presence of samarium(II) iodide, carbonyl compounds react with benzyl chloromethyl ether to yield addition products that can be converted into 1,2-diols. This showcases the reactivity of benzhydryl ethers in the presence of metal catalysts .

Facile Synthesis of Symmetrical Bis(benzhydryl)ethers

The synthesis of symmetrical bis(benzhydryl)ethers, which are related to Benzhydryl 2-chloroethyl ether, has been achieved under solvent-free conditions using p-toluenesulfonyl chloride. This method emphasizes operational simplicity and high product yields, highlighting the efficiency of synthesizing benzhydryl ethers without the use of solvents .

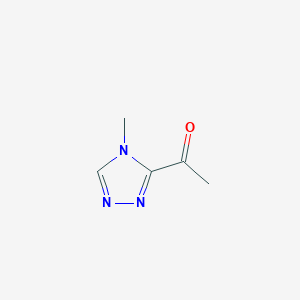

Synthesis of Azolylethyl Benzhydryl Ethers

Azolylethyl benzhydryl ethers, analogs of diphenhydramine, have been synthesized through the reaction of diphenylmethyl halide with 2-(azol-1-yl)ethanol. This method provides insight into the synthesis of benzhydryl ether derivatives and their potential pharmaceutical applications .

Two-Photon Chemistry in the Laser Jet

The photoionization of the diphenylmethyl radical, which is structurally related to Benzhydryl 2-chloroethyl ether, has been studied under laser jet conditions. This research demonstrates the potential for multi-photon reactions involving benzhydryl compounds, which could lead to novel synthetic pathways .

Novel Synthesis of Benzyl Ethers

Benzyl ethers, which share a functional group with Benzhydryl 2-chloroethyl ether, have been synthesized using a novel approach involving chloro(phenylmethylene)dimethylammonium chloride and sodium hydrogen telluride. This method provides an alternative route for the synthesis of benzyl ethers, which may be applicable to benzhydryl ethers as well .

Preparation of Benzhydryl Ethers with a Clean Catalyst

A new procedure for the preparation of benzhydryl ethers using Fe2(SO4)3·xH2O as a clean catalyst has been reported. This method allows for the efficient reaction of benzhydrol with various alcohols, yielding benzhydryl ethers with high yields and minimal environmental impact due to the clean catalyst and atom economy of the reaction .

Wissenschaftliche Forschungsanwendungen

Synthese von symmetrischen Bis(Benzhydryl)Ethern

Benzhydryl-2-chlorethylether wird bei der Synthese von symmetrischen Bis(Benzhydryl)Ethern verwendet . Dieser Prozess wird direkt aus den entsprechenden Benzhydrolen unter Verwendung einer katalytischen Menge p-Toluolsulfonylchlorid durchgeführt . Die Methode ist einfach, effizient und kostengünstig .

Biologisches Potenzial

Der Benzhydrylether-Rest, der ein wichtiges Strukturmotiv in this compound ist, ist in der Natur weit verbreitet und stellt ein wichtiges Strukturmotiv in zahlreichen Molekülen mit signifikantem biologischem Potenzial dar .

Klinische Anwendungen

Moleküle, die den Benzhydrylether-Rest enthalten, wie z. B. This compound, haben prospektive klinische Anwendungen . Sie finden sich in neuen chemischen Einheiten, die therapeutische Aktivität zeigen .

Pharmakologische Potentiale

Verbindungen, die den Benzhydrylether-Rest tragen, zeigen verschiedene pharmakologische Potentiale. Dazu gehören die nicht-nukleosidische reverse Transkriptase-Inhibition , antiplasmodiale und antitrypanosomale Wirkung , Monoamin-Aufnahmehemmung, Antidepressiva und Anti-Parkinson-Aktivität und antihistaminisch

Safety and Hazards

Benzhydryl 2-chloroethyl ether is flammable and its containers may explode when heated. Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with eyes, skin, or clothing. If swallowed, immediate medical assistance should be sought .

Eigenschaften

IUPAC Name |

[2-chloroethoxy(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVASENTCOLNJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186341 | |

| Record name | Benzhydryl 2-chloroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32669-06-0 | |

| Record name | Benzhydryl 2-chloroethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032669060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzhydryl 2-chloroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)

![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)